N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide
Overview
Description
N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.14264148 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological potential of novel derivatives, including compounds with similar structural motifs to N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide, wasinvestigated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds exhibited binding and moderate inhibitory effects in assays against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Specifically, certain derivatives showed high affinity for COX-2 and 5-LOX, correlating with significant analgesic and anti-inflammatory effects. This highlights the potential therapeutic applications of these compounds in inflammation and pain management (Faheem, 2018).
Synthesis and Utility in Fused Azines
Another research avenue involved the synthesis of pyridazin-3-one derivatives, exploring their utility in creating fused azines. The study established a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing the versatility and potential applications of such compounds in medicinal chemistry and drug design. These derivatives were used as intermediates for synthesizing various fused azines, indicating their utility in the synthesis of complex organic molecules (Ibrahim & Behbehani, 2014).
Free Radical Scavenging Activity
Research into the antioxidant properties of amidoalkyl-2-naphthol derivatives, which share structural similarities with the compound , revealed potent free radical scavenging activities. This study used in vitro assays and quantum chemistry calculations to investigate the mechanisms of action, highlighting the potential of these compounds as antioxidants. The findings suggest applications in conditions associated with oxidative stress, offering a basis for developing antioxidant therapies (Boudebbous et al., 2021).
Angular Heterocycles Formation
Investigations into the reactions of naphthyl acetamide derivatives with aromatic amines to produce angular heterocyclic compounds offer insights into synthetic pathways that could be exploited for creating novel pharmaceuticals or organic materials. These studies contribute to the understanding of chemical reactivity and molecular design, providing a foundation for the development of new chemical entities (Agarwal & Mital, 1976).
Properties
IUPAC Name |
N-[4-[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)25-19-11-9-18(10-12-19)23(29)15-27-24(30)14-13-22(26-27)21-8-4-6-17-5-2-3-7-20(17)21/h2-14H,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMINQXALOKUJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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